3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHDWVKSOEOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic synthesis. Key steps include:
Formation of Tetrahydroquinoline Ring: : The synthesis begins with the formation of the tetrahydroquinoline ring. Typically, this involves the cyclization of a precursor amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Thiophene-2-ylsulfonyl Group: : The thiophene-2-ylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Amide Bond Formation: : The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride to form the desired benzamide. This step is typically carried out using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of these synthetic routes to ensure cost-effectiveness, high yield, and scalability. Methods such as continuous flow synthesis could be explored to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could also be significant, especially for altering the sulfonyl group. Reducing agents such as lithium aluminium hydride (LiAlH₄) might be employed.
Substitution: : Given the aromatic nature of the compound, electrophilic and nucleophilic substitution reactions are plausible, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid.
Major Products
Oxidation: : Oxidation products may include sulfoxides or sulfones.
Reduction: : Reduction may yield thiol derivatives or alter the sulfonyl group to sulfoxides.
Substitution: : Substitution reactions could lead to various functionalized derivatives at the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in studies related to molecular interactions and reaction mechanisms due to its unique functional groups.
Biology
Biologically, the compound is studied for its potential therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, researchers explore its efficacy in treating specific conditions. The presence of the tetrahydroquinoline ring is notable, as this structure is often found in bioactive compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is largely influenced by its ability to interact with various molecular targets. The sulfonyl group and the aromatic rings enable binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Literature
2.1.1 Sulfonyl-Modified Heterocycles ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () share sulfonyl groups but differ in core structure (triazole vs. tetrahydroquinoline). Key distinctions include:
- Sulfonyl Attachment : The target compound uses a thiophene sulfonyl group, whereas compounds employ phenylsulfonyl moieties. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to phenyl .
- Core Heterocycle: Tetrahydroquinoline’s partially saturated structure offers conformational flexibility, contrasting with the rigid triazole core in compounds.
2.1.2 Tetrahydroquinoline Derivatives ()
Example 1 from , 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, shares the tetrahydroquinoline backbone but substitutes the sulfonyl group with a benzothiazole-amino-thiazole-carboxylic acid chain. This highlights divergent strategies for functionalization:
- Pharmacophore Design : The target compound’s benzamide group may favor hydrophobic binding, while the carboxylic acid in Example 1 could enhance solubility or ionic interactions .
2.2.1 Sulfonylation and Alkylation ()
details sulfonylation via Friedel-Crafts reactions (e.g., p-tosyl chloride with benzene) and subsequent S-alkylation with α-halogenated ketones. The target compound’s synthesis likely involves analogous steps:
- Thiophene Sulfonylation: Similar to phenylsulfonyl group incorporation in , thiophene sulfonyl chloride could react with tetrahydroquinoline under basic conditions .
- Amidation: Coupling 3,5-dimethylbenzoic acid to the amine group of tetrahydroquinoline might mirror hydrazide formation in .
2.2.2 Yield and Efficiency ()
Compound 9m in , synthesized via a standard procedure, achieved a low yield (7%).
Spectral and Physicochemical Properties
2.3.1 IR and NMR Signatures
- C=S and C=O Bands : compounds show C=S stretches at 1243–1258 cm⁻¹ and C=O bands at 1663–1682 cm⁻¹. The target compound’s benzamide group would exhibit similar C=O absorption, while the sulfonyl group (S=O) may show bands near 1150–1350 cm⁻¹ .
- NH Stretches: notes NH bands at 3150–3414 cm⁻¹, which would align with the target’s secondary amide NH .
2.3.2 Tautomerism
Compounds in exist as thione tautomers, confirmed by the absence of S-H bands. The target compound’s sulfonamide group is unlikely to tautomerize, favoring stability in the sulfonyl form .
Pharmacological Potential
While pharmacological data for the target compound is absent in the evidence, structural parallels suggest possible applications:
- Sulfonamide Motifs : and compounds target enzymes (e.g., carbonic anhydrase) or receptors via sulfonamide interactions. The thiophene sulfonyl group may improve selectivity for sulfur-binding pockets .
- Benzamide Role : Benzamide derivatives often exhibit kinase or protease inhibitory activity, implying similar mechanisms for the target compound .
Data Tables
Table 1: Structural Comparison of Key Compounds
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step organic reactions, including:
- Sulfonylation of tetrahydroquinoline: Introducing the thiophen-2-ylsulfonyl group via sulfonylation under reflux conditions using 1,4-dioxane or ethanol as solvents. Catalysts like glacial acetic acid may enhance reactivity .
- Amide coupling: Reacting 3,5-dimethylbenzoyl chloride with the sulfonylated tetrahydroquinoline intermediate. This step requires precise pH control and coupling agents (e.g., carbodiimides) to form the benzamide bond .
- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol) is critical to isolate the pure product .
Key parameters:
- Temperature: Reflux (~80–100°C) for sulfonylation .
- Solvent choice: 1,4-dioxane or ethanol for solubility and reaction efficiency .
Advanced: How can reaction parameters be optimized to improve yield during the sulfonylation step?
Answer:
Optimization strategies include:
- Catalyst screening: Testing bases (e.g., triethylamine) or acids (e.g., H₂SO₄) to accelerate sulfonylation kinetics .
- Solvent polarity: Higher polarity solvents (e.g., DMF) may stabilize intermediates but require post-reaction solvent removal .
- Time-resolved monitoring: Using TLC or HPLC to track reaction progress and terminate at peak conversion .
Example:
In related sulfonylation reactions, yields improved from 60% to 85% by extending reaction time to 24 hours at room temperature .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 432.9 g/mol for analogs) and fragmentation patterns .
- HPLC: Purity assessment (>95% by reverse-phase C18 column) .
Reference: Similar tetrahydroquinoline sulfonamides were characterized using these methods .
Advanced: How to design SAR studies for the thiophen-2-ylsulfonyl group’s role in biological activity?
Answer:
- Analog synthesis: Replace the sulfonyl group with carbonyl or methylene to assess its electronic/steric effects .
- Biological assays: Compare antimicrobial (e.g., MIC assays) or enzyme inhibition (e.g., kinase assays) across analogs .
- Computational modeling: Use molecular docking (AutoDock/Vina) to predict binding interactions with target proteins (e.g., bacterial enzymes) .
Example: In related compounds, sulfonyl groups enhanced binding to bacterial dihydrofolate reductase by 30% compared to non-sulfonylated analogs .
Basic: What in vitro assays evaluate antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics: Assess bactericidal/fungicidal activity over 24 hours .
- Biofilm disruption: Quantify inhibition using crystal violet staining .
Note: Standardize protocols using CLSI guidelines to ensure reproducibility .
Advanced: How to resolve discrepancies in reported biological activities of structural analogs?
Answer:
- Standardized assays: Re-test compounds under identical conditions (e.g., pH, inoculum size) .
- Meta-analysis: Compare data across studies, focusing on structural variations (e.g., chloro vs. methyl substituents) .
- Mechanistic studies: Use transcriptomics or proteomics to identify off-target effects .
Case study: Variability in anticancer activity of tetrahydroquinoline derivatives was linked to differences in cell line selection .
Basic: What strategies address solubility challenges in formulation?
Answer:
- Co-solvent systems: Use DMSO/PEG mixtures for in vitro assays .
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .
Advanced: What computational methods predict binding modes with target enzymes?
Answer:
- Molecular docking: Use AutoDock to simulate interactions with active sites (e.g., cytochrome P450) .
- MD simulations: Run 100-ns trajectories to assess binding stability in explicit solvent .
- Free-energy calculations (MM/PBSA): Quantify binding affinities for lead optimization .
Example: Docking studies on sulfonamide analogs revealed hydrogen bonding with Ser84 in E. coli DHFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
